
Zinc(2+) NTA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc(2+) NTA, also known as Zinc(2+) nitrilotriacetic acid, is a coordination compound where zinc ions are chelated by nitrilotriacetic acid. This compound is widely used in various fields due to its ability to form stable complexes with metal ions. Zinc is an essential element in living organisms, playing a crucial role in numerous metabolic pathways, cell differentiation, and protein stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Zinc(2+) NTA can be synthesized by reacting zinc salts, such as zinc chloride or zinc sulfate, with nitrilotriacetic acid in an aqueous solution. The reaction typically occurs under mild conditions, with the pH adjusted to neutral or slightly alkaline to facilitate the formation of the complex .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the dissolution of zinc salts in water, followed by the addition of nitrilotriacetic acid. The mixture is then stirred and heated to ensure complete reaction and formation of the this compound complex .
Analyse Chemischer Reaktionen
Types of Reactions
Zinc(2+) NTA undergoes various chemical reactions, including:
Complexation: Forms stable complexes with other metal ions.
Substitution: Ligands in the complex can be substituted with other chelating agents.
Oxidation-Reduction: Participates in redox reactions, especially in biological systems.
Common Reagents and Conditions
Common reagents used in reactions with this compound include other metal salts, chelating agents like ethylenediaminetetraacetic acid (EDTA), and reducing agents. The reactions typically occur in aqueous solutions under controlled pH and temperature conditions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting this compound with EDTA can result in the formation of a mixed metal complex .
Wissenschaftliche Forschungsanwendungen
Zinc(2+) NTA has numerous applications in scientific research, including:
Chemistry: Used as a chelating agent in complexometric titrations and metal ion separation techniques.
Biology: Facilitates the study of zinc’s role in biological systems and its interaction with proteins and enzymes.
Medicine: Investigated for its potential antimicrobial properties and its role in zinc supplementation.
Wirkmechanismus
The mechanism of action of Zinc(2+) NTA involves its ability to form stable complexes with metal ions. This chelation process stabilizes the metal ions and prevents them from participating in unwanted reactions. In biological systems, this compound can modulate the activity of zinc-dependent enzymes and proteins by regulating the availability of free zinc ions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar applications.
Diethylenetriaminepentaacetic acid (DTPA): Known for its strong chelating properties and use in medical imaging.
Iminodiacetic acid (IDA): Used in metal ion chelation and as a precursor for other chelating agents.
Uniqueness
Zinc(2+) NTA is unique due to its specific affinity for zinc ions and its ability to form highly stable complexes. This makes it particularly useful in applications where selective chelation of zinc is required, such as in biological studies and industrial processes .
Eigenschaften
CAS-Nummer |
53113-57-8 |
|---|---|
Molekularformel |
C6H7NO6Zn |
Molekulargewicht |
254.5 g/mol |
IUPAC-Name |
zinc;2-[carboxylatomethyl(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C6H9NO6.Zn/c8-4(9)1-7(2-5(10)11)3-6(12)13;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);/q;+2/p-2 |
InChI-Schlüssel |
OUZIZSDIHWTACR-UHFFFAOYSA-L |
Kanonische SMILES |
C(C(=O)O)N(CC(=O)[O-])CC(=O)[O-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



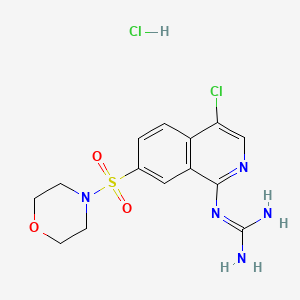
![Ethyl 3-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B13760424.png)
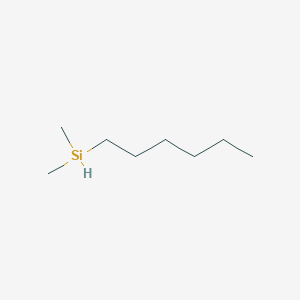
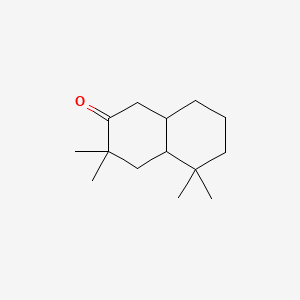


![2-Ethyl-7,8,9,10-tetrahydro-6H-furo[2,3-g][3]benzazepine](/img/structure/B13760443.png)
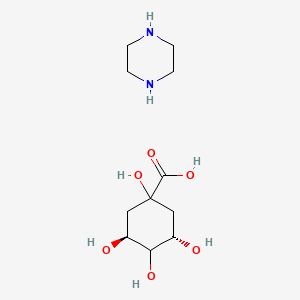

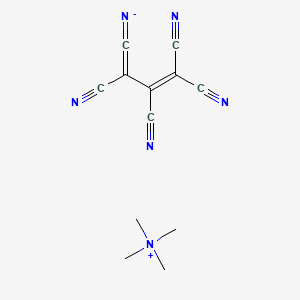
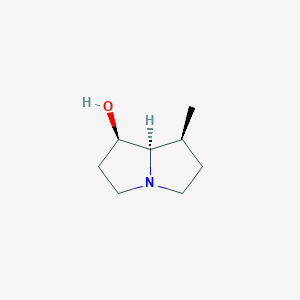
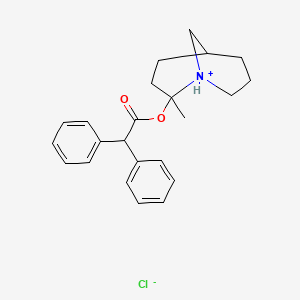
![(1R,2R)-(-)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane](/img/structure/B13760497.png)
